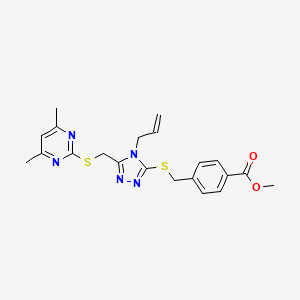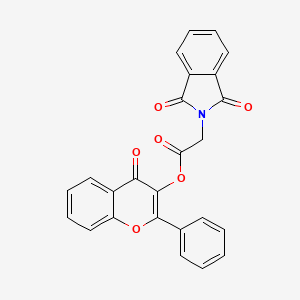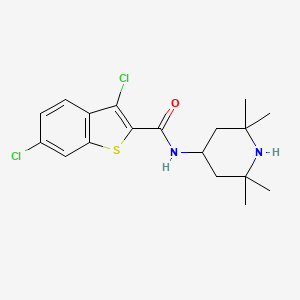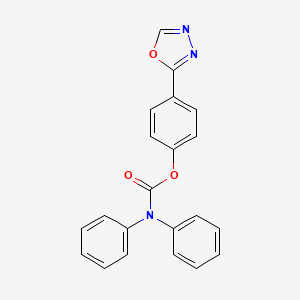
methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Descripción general
Descripción
Methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound that features a combination of triazole, pyrimidine, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyrimidine and benzoate groups. Common reagents used in these reactions include allyl bromide, dimethylpyrimidine, and various thiolating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The triazole and pyrimidine moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(((4-allyl-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate: is similar to other compounds containing triazole and pyrimidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl 4-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S2/c1-5-10-26-18(13-29-20-22-14(2)11-15(3)23-20)24-25-21(26)30-12-16-6-8-17(9-7-16)19(27)28-4/h5-9,11H,1,10,12-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSUISAZMWQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2CC=C)SCC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B3470894.png)
![4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(2,5-dimethylphenyl)benzamide](/img/structure/B3470898.png)
![N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide](/img/structure/B3470908.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B3470915.png)
![Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3470921.png)
![N-benzyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3470934.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B3470943.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-cyclohexylpropanoate](/img/structure/B3470954.png)

![N-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}-N-methylacetamide](/img/structure/B3470960.png)

![4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B3470966.png)
![2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B3470968.png)
